Phenyl 4-fluoro-3-methylbenzenesulfonate
Description
Phenyl 4-fluoro-3-methylbenzenesulfonate (CAS: 794552-45-7) is an aryl sulfonate ester with the molecular formula C₁₆H₁₂FNO₃S and a molecular weight of 317.33 g/mol. Structurally, it consists of a benzenesulfonate group substituted with a fluoro group at the para-position (C4) and a methyl group at the meta-position (C3). The sulfonate ester is linked to an 8-quinolinyl group, distinguishing it from simpler phenyl or benzyl sulfonates .
Properties
Molecular Formula |
C13H11FO3S |
|---|---|
Molecular Weight |
266.286 |
IUPAC Name |
phenyl 4-fluoro-3-methylbenzenesulfonate |
InChI |
InChI=1S/C13H11FO3S/c1-10-9-12(7-8-13(10)14)18(15,16)17-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
BOJTXCZPYYGLHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and functional properties of aryl sulfonates are heavily influenced by substituents on the benzene ring and the esterifying group. Below is a comparative analysis with key analogues:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Substituents on Benzene | Ester Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Phenyl 4-fluoro-3-methylbenzenesulfonate | 794552-45-7 | 4-F, 3-CH₃ | 8-quinolinyl | 317.33 |
| (R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate | 874336-37-5 | 4-CH₃ (Tosylate) | Benzyl amino ester | 445.50 |
| Methyl 4-fluoro-3-(4-methylphenyl)benzoate | 1381944-67-7 | 4-F, 3-(4-CH₃C₆H₄) | Methyl | 244.26 |
| 3-(Acetylamino)phenyl 4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzenesulfonate | 338414-10-1 | 4-O-(heterocyclic) | 3-acetamidophenyl | 486.85 |
Key Observations:
Substituent Electronic Effects: The fluoro group in this compound is electron-withdrawing, enhancing the sulfonate’s stability and leaving-group ability compared to non-halogenated analogues like tosylates (4-CH₃) .
Ester Group Influence: The 8-quinolinyl group confers aromaticity and planar rigidity, which may improve binding affinity in pharmaceutical applications compared to flexible alkyl esters (e.g., methyl or benzyl) . Tosylates (e.g., 874336-37-5) are widely used in organic synthesis due to their stability, but fluorine substitution in the target compound could offer superior metabolic resistance in drug design .
Fluorine’s electronegativity may improve aqueous solubility compared to fully non-polar substituents .
Stability and Reactivity
- Thermal and Chemical Stability : Fluorine substitution typically enhances thermal stability, making the compound suitable for high-temperature reactions.
- Reactivity : The sulfonate group’s leaving ability is modulated by substituents; fluorine’s electron-withdrawing nature accelerates nucleophilic displacement compared to methyl or methoxy groups .
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